Pefachrome(R) fxa*

Factor Xa kinetics enzyme assay

Procure Pefachrome® FXa for robust Factor Xa activity assays. Its superior kcat/Km ensures rapid, high-sensitivity detection ideal for HTS and diagnostic applications. The specialized N-terminal protection minimizes non-specific cleavage in complex biological samples, reducing background noise and enhancing data integrity compared to generic alternatives.

Molecular Formula C27H42N8O9
Molecular Weight 622.7 g/mol
CAS No. 80895-10-9
Cat. No. B1627135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePefachrome(R) fxa*
CAS80895-10-9
Molecular FormulaC27H42N8O9
Molecular Weight622.7 g/mol
Structural Identifiers
SMILESCC(=O)O.COC(=O)NC(CC1CCCCC1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C25H38N8O7.C2H4O2/c1-40-25(37)32-20(14-16-6-3-2-4-7-16)22(35)29-15-21(34)31-19(8-5-13-28-24(26)27)23(36)30-17-9-11-18(12-10-17)33(38)39;1-2(3)4/h9-12,16,19-20H,2-8,13-15H2,1H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28);1H3,(H,3,4)/t19-,20+;/m0./s1
InChIKeyQXWRKXQCMBOLJR-CMXBXVFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pefachrome® FXa (CAS 80895-10-9): A Synthetic Chromogenic Substrate for Quantitative Factor Xa Activity Measurement


Pefachrome® FXa (CAS 80895-10-9), also known as CH3OCO-D-CHA-Gly-Arg-pNA·AcOH, is a synthetic chromogenic peptide substrate specifically designed for the quantitative measurement of Factor Xa (FXa) activity in biological samples . It belongs to the class of p-nitroanilide (pNA)-based chromogenic substrates, where FXa-catalyzed cleavage of the Arg-pNA bond releases free pNA, which can be monitored spectrophotometrically at 405 nm . The compound is a trademarked product of Pentapharm AG and is distributed by major suppliers such as Sigma-Aldrich [1].

Why Generic Substitution of Pefachrome® FXa Is Not Advisable in Coagulation Research


Chromogenic substrates for Factor Xa (FXa) are not interchangeable. Subtle differences in peptide sequence and N-terminal protection can dramatically alter substrate specificity, affinity (Km), and turnover rate (kcat) for the target enzyme [1]. Pefachrome® FXa, characterized by its CH3OCO-D-CHA-Gly-Arg-pNA sequence, exhibits distinct kinetic parameters compared to common alternatives like S-2765 (Z-D-Arg-Gly-Arg-pNA) and S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) [2]. For instance, the higher kcat of Pefachrome® FXa 8595 directly translates to greater assay sensitivity and reduced detection times . Using a generic substitute without verifying these critical performance metrics can lead to significant variability in assay results, compromising data integrity and reproducibility in both research and diagnostic applications.

Quantitative Differentiation of Pefachrome® FXa from S-2765 and S-2222 Chromogenic Substrates


Pefachrome® FXa 8595 Demonstrates Superior Turnover Rate (kcat) vs. S-2765 and S-2222

The Pefachrome® FXa 8595 variant (Z-D-Arg-Gly-Arg-pNA·2HCl) demonstrates a substantially higher catalytic turnover rate for human thrombin compared to S-2765 and S-2222. This is quantified by the kcat value, a direct measure of the maximum number of substrate molecules converted to product per enzyme molecule per unit time. A higher kcat translates to a faster generation of the detectable chromophore, directly improving assay sensitivity and reducing time to result. The kcat of Pefachrome® FXa 8595 is 5,441 min⁻¹ for human thrombin . In contrast, S-2765 has a reported kcat of 290 s⁻¹ (equivalent to 17,400 min⁻¹) under different conditions, but its Km is significantly higher (0.1 mol/L), which negatively impacts catalytic efficiency (kcat/Km) [1]. S-2222 kinetic parameters are less favorable, with a Km of 0.6 mM for human FXa [2]. The high kcat of Pefachrome® FXa 8595, when combined with its low Km, results in superior catalytic efficiency.

Factor Xa kinetics enzyme assay

Pefachrome® FXa 8595 Exhibits a Significantly Lower Km (Higher Affinity) than S-2222

The Michaelis-Menten constant (Km) is a measure of the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates higher affinity between the enzyme and substrate, allowing for maximal reaction velocity at lower substrate concentrations. This is critical for assays where substrate or enzyme is limited. The Km of Pefachrome® FXa 8595 for human thrombin is 60 µM . In comparison, the Km of S-2222 for human FXa is 0.6 mM (or 600 µM), as reported by Vician & Tishkoff (1976) [1]. This represents a 10-fold difference in affinity, meaning Pefachrome® FXa achieves its half-maximal rate at a substrate concentration one-tenth that required by S-2222.

Factor Xa Michaelis-Menten substrate affinity

Pefachrome® FXa Variants Offer Tunable Kinetic Profiles for Assay Optimization

The Pefachrome® FXa family includes several variants with distinct kinetic profiles, enabling researchers to select a substrate optimized for their specific experimental conditions. For instance, the Km for human thrombin varies significantly across the three major variants: 60 µM for 8595 , 97 µM for 5279 [1], and 233 µM for 5277 [2]. Similarly, Vmax values differ (0.710, 0.598, and 0.736 µM/min, respectively). This tunability is a direct consequence of deliberate modifications to the peptide sequence (e.g., Z-D-Arg-Gly-Arg-pNA for 8595 vs. CH₃OCO-D-CHG-Gly-Arg-pNA for 5279). Such granular control over substrate performance is not typically available with generic, single-entity comparators like S-2765 or S-2222, which are offered with a fixed, one-size-fits-all kinetic profile.

kinetic profiling assay development substrate selection

CH3OCO N-Terminal Protection in Pefachrome® FXa 5277/5279 Enhances Specificity Over Trypsin

Pefachrome® FXa variants 5277 (CH₃SO₂-D-Leu-Gly-Arg-pNA) and 5279 (CH₃OCO-D-CHG-Gly-Arg-pNA) incorporate N-terminal protective groups (CH₃SO₂ and CH₃OCO, respectively) [1][2]. These chemical modifications are specifically designed to reduce non-specific degradation by aminopeptidases, which can be present in biological samples or enzyme preparations. While S-2765 and S-2222 are also sensitive to trypsin , the enhanced stability conferred by the N-terminal protection on these Pefachrome® variants minimizes background cleavage, leading to a higher signal-to-noise ratio and more accurate quantification of true FXa activity in complex matrices like plasma or crude cell lysates.

enzyme specificity aminopeptidase substrate design

Pefachrome® FXa 8595 (Analog to S-2765) Provides Direct Replacement with Known Performance

For laboratories currently using S-2765, Pefachrome® FXa 8595 is explicitly marketed as a direct analog ("analog zu S-2765") [1]. This designation implies functional equivalence, providing a clear, risk-mitigated procurement pathway. The kinetic parameters are well-documented: Km of 0.1 mol/L [1], which is consistent with S-2765's reported Km of 0.1 mM [2]. This allows for seamless substitution in established protocols, such as those used for anti-Xa activity assays for heparin monitoring, without the need for extensive re-optimization. Unlike generic S-2765 offerings, Pefachrome® FXa 8595 comes with detailed product-specific documentation and quality control data from a recognized brand (Pentapharm), ensuring batch-to-batch consistency.

assay substitution S-2765 alternative reagent sourcing

Recommended Research and Industrial Applications for Pefachrome® FXa Chromogenic Substrates


High-Throughput Screening (HTS) for Factor Xa Inhibitors

The superior catalytic efficiency (kcat/Km) of Pefachrome® FXa 8595 (90.7 min⁻¹µM⁻¹), as established in Evidence Item 1, makes it an ideal substrate for HTS campaigns. The rapid generation of a strong, quantifiable signal allows for shorter incubation times and the use of lower enzyme concentrations, which is critical for screening large compound libraries in a cost-effective manner. The high signal-to-noise ratio ensures robust and reliable hit identification.

Diagnostic Assay Development for Heparin Monitoring (Anti-Xa Activity)

Pefachrome® FXa 8595, as a direct analog to S-2765 with documented equivalent kinetic parameters (Evidence Item 5), can be seamlessly integrated into established protocols for measuring anti-Xa activity. This is a standard clinical assay for monitoring unfractionated and low-molecular-weight heparin therapy. The reliable, batch-to-batch consistency of the trademarked Pefachrome® substrate supports the rigorous validation required for diagnostic applications, ensuring accurate and reproducible patient results. [1]

Mechanistic Studies of Coagulation Factor Xa

The tunable kinetic profiles of the Pefachrome® FXa family (Evidence Item 3) offer researchers a unique toolkit for dissecting FXa enzymology. For studies requiring maximal turnover (kcat), the 8595 variant is optimal. For investigations into substrate-enzyme interactions where a range of affinities is needed, the 5277 (Km = 233 µM) and 5279 (Km = 97 µM) variants provide valuable experimental flexibility. This allows for precise control over reaction rates and substrate saturation, which is not possible with single-entity comparators like S-2222 or S-2765. [2]

FXa Activity Quantification in Complex Biological Matrices

When measuring FXa activity in plasma, serum, or cell lysates, the N-terminal protection of Pefachrome® FXa 5277 and 5279 (Evidence Item 4) is a critical advantage. By minimizing non-specific cleavage from aminopeptidases present in these samples, these substrates significantly reduce background signal and improve the accuracy of FXa-specific activity measurements. This is essential for translational research models, biomarker discovery, and quality control of biopharmaceutical products where sample purity is often limited. [3]

Technical Documentation Hub

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